molecular formula C20H19F3N6O B2533930 (4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone CAS No. 1396578-25-8

(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone

Cat. No. B2533930
M. Wt: 416.408
InChI Key: PDEYCLKLDPKKJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is a core component of many natural products and drugs, and it has become an important synthon in the development of new drugs . The synthesis of similar compounds often involves complex organic reactions .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups . The presence of the imidazole ring, a five-membered heterocyclic moiety, is notable .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and varied, depending on the specific conditions and reagents used . The presence of the imidazole ring could potentially influence the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure . Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Biological Activity

  • A series of derivatives including this chemical structure have been synthesized and explored for their analgesic and anti-inflammatory activities. The compounds were evaluated in tests like the phenylbenzoquinone-induced writhing test and the carrageenan-induced paw edema method. Notably, certain derivatives demonstrated potent analgesic activity surpassing that of acetylsalicylic acid and anti-inflammatory activity comparable to indometacin, without showing gastric ulcerogenic effects (Gökçe et al., 2005; Şahina et al., 2004).

Herbicide Applications

  • Substituted pyridazinone compounds have been studied for their inhibitory effects on photosynthesis and the Hill reaction in plants, contributing to their potential as herbicides. Their phytotoxicity was compared with other known herbicides, demonstrating weaker inhibition but significant for agricultural applications (Hilton et al., 1969).

Optical and Material Applications

  • Derivatives have been synthesized with potential applications in optical materials, demonstrating significant Stokes' shifts in their fluorescence spectra. These properties are valuable for developing luminescent materials and for applications in light-emitting devices (Volpi et al., 2017).

Antimicrobial and Antiviral Activities

  • Studies have also focused on the antimicrobial and antiviral activities of related compounds, showcasing their potential in addressing various infectious diseases. The synthesized compounds exhibited significant activities against a range of bacterial and fungal strains, as well as viruses, indicating their potential in pharmaceutical applications (Bassyouni et al., 2012).

Molecular Docking and Computational Studies

  • Molecular docking and computational studies have been employed to understand the interaction of these compounds with biological targets, aiding in the design of more effective therapeutic agents. Such studies help in predicting the efficacy of compounds against specific proteins or enzymes, optimizing them for better biological activity (Fahim et al., 2021).

Future Directions

Imidazole has become an important synthon in the development of new drugs . Therefore, compounds containing an imidazole ring, like this one, could potentially be of interest in the development of new therapeutic agents .

properties

IUPAC Name

[4-[6-(2-methylimidazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N6O/c1-14-24-8-9-29(14)18-7-6-17(25-26-18)27-10-12-28(13-11-27)19(30)15-4-2-3-5-16(15)20(21,22)23/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEYCLKLDPKKJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone

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